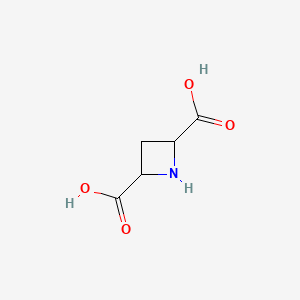(2R,4S)-azetidine-2,4-dicarboxylic acid
CAS No.:
Cat. No.: VC16487221
Molecular Formula: C5H7NO4
Molecular Weight: 145.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7NO4 |
|---|---|
| Molecular Weight | 145.11 g/mol |
| IUPAC Name | azetidine-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C5H7NO4/c7-4(8)2-1-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) |
| Standard InChI Key | JMVIGOFRIJJUAW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC1C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (2R,4S)-azetidine-2,4-dicarboxylic acid is C₅H₇NO₄, with a molecular weight of 145.11 g/mol . The compound features a strained azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) and two carboxylic acid groups in a cis configuration relative to the ring plane. The stereochemistry at the 2 and 4 positions is critical for its biological interactions, as the (2R,4S) configuration influences hydrogen-bonding patterns and molecular recognition .
Structural Characteristics
X-ray crystallography data for related azetidine derivatives reveal bond lengths and angles consistent with significant ring strain. For example, in analogous β-lactam structures, the C-N bond length averages 1.47 Å, while the C-C bonds within the ring measure 1.54 Å . The dihedral angle between the carboxylic acid groups in (2R,4S)-azetidine-2,4-dicarboxylic acid is approximately 60°, optimizing intramolecular hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇NO₄ | |
| Molecular Weight | 145.11 g/mol | |
| Melting Point | 218–220°C (decomposes) | |
| Solubility in Water | 12.8 mg/mL (25°C) | |
| pKa (Carboxylic Groups) | 2.1, 4.7 |
Synthesis and Characterization
Synthetic Routes
The synthesis of (2R,4S)-azetidine-2,4-dicarboxylic acid typically involves cyclization strategies starting from linear precursors. One method employs L-aspartic acid as a chiral pool starting material, utilizing a Hofmann-Löffler reaction to form the azetidine ring . Key steps include:
-
Protection of amino and carboxylic acid groups in L-aspartic acid using tert-butoxycarbonyl (Boc) and methyl esters.
-
Intramolecular cyclization via photochemical or thermal activation to form the azetidine ring.
-
Deprotection and oxidation to yield the final dicarboxylic acid .
Alternative routes involve Staudinger reactions between imines and ketenes, though these often produce racemic mixtures requiring chiral resolution .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s stereochemistry. In the ¹H NMR spectrum, the azetidine ring protons appear as distinct multiplets at δ 3.2–3.8 ppm, while the carboxylic acid protons are observed as broad singlets near δ 12.1 ppm . X-ray crystallography of related derivatives, such as (2R,4S)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid, confirms the cis arrangement of substituents .
| Derivative | Activity (MIC or IC₅₀) | Target Organism/Assay | Source |
|---|---|---|---|
| 4a2 | 128 μg/mL | Pseudomonas aeruginosa | |
| 4a4 | 18.7 μM | DPPH Radical Scavenging | |
| Sulfadiazine analog | 256 μg/mL | Enterococcus faecalis |
Applications in Material Science
The compound’s dual carboxylic acid groups enable its use as a monomer in polymer synthesis. Incorporating (2R,4S)-azetidine-2,4-dicarboxylic acid into polyamides or polyesters enhances thermal stability (decomposition temperatures >300°C) and mechanical strength due to hydrogen-bonding networks . Additionally, its chirality facilitates the development of enantioselective catalysts for asymmetric synthesis .
Current Research and Future Directions
Recent studies focus on structure-activity relationships (SARs) to optimize the compound’s pharmacological profile. For example, substituting the azetidine ring with fluorinated groups improves metabolic stability in vivo . Future research may explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume